molecular formula C16H20N2O4 B2480491 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea CAS No. 1428352-32-2

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2480491
CAS No.: 1428352-32-2
M. Wt: 304.346
InChI Key: QPEDUSWCTAISQY-UHFFFAOYSA-N
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Description

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea is an organic compound that features a furan ring, a hydroxypropyl group, and a phenoxyethyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea typically involves the following steps:

  • Formation of the Hydroxypropyl Intermediate:

    • React furan-3-carbaldehyde with a suitable Grignard reagent to form the corresponding alcohol.
    • Example: Furan-3-carbaldehyde + Grignard reagent (e.g., methylmagnesium bromide) → 3-(Furan-3-yl)-3-hydroxypropyl intermediate.
  • Formation of the Phenoxyethyl Intermediate:

    • React phenol with an appropriate alkylating agent to form the phenoxyethyl group.
    • Example: Phenol + 2-chloroethylamine → 2-phenoxyethylamine.
  • Coupling Reaction:

    • Combine the hydroxypropyl intermediate and the phenoxyethyl intermediate with an isocyanate to form the final urea compound.
    • Example: 3-(Furan-3-yl)-3-hydroxypropyl intermediate + 2-phenoxyethyl isocyanate → this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring and hydroxypropyl group can be oxidized under appropriate conditions.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and phenoxyethyl groups may play a role in binding to these targets, while the urea backbone provides stability and specificity.

Comparison with Similar Compounds

    1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyethyl)urea: Similar structure but with a methoxyethyl group instead of a phenoxyethyl group.

    1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-ethoxyethyl)urea: Similar structure but with an ethoxyethyl group instead of a phenoxyethyl group.

Uniqueness: 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea is unique due to the presence of the phenoxyethyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Biological Activity

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea, an organic compound characterized by a furan ring and a unique urea backbone, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a furan ring, a hydroxypropyl group, and a phenoxyethyl group attached to a urea backbone. The synthesis typically involves several key steps:

  • Formation of Hydroxypropyl Intermediate :
    • React furan-3-carbaldehyde with a Grignard reagent to produce the corresponding alcohol.
  • Formation of Phenoxyethyl Intermediate :
    • React phenol with an alkylating agent to form the phenoxyethyl group.
  • Coupling Reaction :
    • Combine the hydroxypropyl and phenoxyethyl intermediates with an isocyanate to yield the final product.

Antimicrobial Properties

Research indicates that compounds containing furan derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain furan derivatives can inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus . The presence of the furan moiety is often linked to enhanced antibacterial properties.

Anticancer Potential

The biological activity of urea derivatives, including those similar to this compound, has been investigated for their anticancer potential. Compounds with structural similarities have demonstrated varying degrees of cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar properties .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The hydroxypropyl and phenoxyethyl groups may facilitate binding to these targets, while the urea backbone confers stability.

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructural DifferencesBiological Activity
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyethyl)ureaMethoxyethyl instead of phenoxyethylModerate antibacterial activity
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-ethoxyethyl)ureaEthoxyethyl instead of phenoxyethylLower cytotoxicity against cancer cells

This comparison highlights the potential for distinct biological activities based on subtle structural variations.

Case Studies and Research Findings

A notable study evaluated the antibacterial efficacy of various furan derivatives, revealing that those with hydroxylated groups exhibited enhanced activity against gram-positive and gram-negative bacteria . Another investigation focused on the anticancer properties of similar urea derivatives, demonstrating significant cytotoxic effects on specific cancer cell lines .

Properties

IUPAC Name

1-[3-(furan-3-yl)-3-hydroxypropyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-15(13-7-10-21-12-13)6-8-17-16(20)18-9-11-22-14-4-2-1-3-5-14/h1-5,7,10,12,15,19H,6,8-9,11H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEDUSWCTAISQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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